HOKU-81

Description

Contextualization within Beta-Adrenoceptor Agonist Research and Development

Beta-adrenoceptor agonists are a diverse group of compounds studied for their potential therapeutic applications, primarily in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory effects. wikipedia.orgnih.gov Research in this field focuses on understanding receptor subtypes (β1, β2, and β3), their distribution in different tissues, and the development of selective agonists to target specific physiological responses while minimizing off-target effects. nih.gov Hoku-81 fits into this research landscape as a compound exhibiting activity at beta-adrenoceptors. fishersci.atarctomsci.comadooq.com

This compound as a Research Compound and Key Metabolite of Tulobuterol (B1682040)

This compound is recognized as a research compound and is notably identified as one of the metabolites of tulobuterol. fishersci.atmedchemexpress.comarctomsci.comadooq.com Tulobuterol is a known long-acting beta2-adrenergic receptor agonist. wikipedia.orgwikipedia.org The metabolic conversion of tulobuterol to this compound occurs in biological systems, such as observed in rat urine. researchgate.net This metabolic relationship makes this compound a subject of interest in studies investigating the biotransformation and pharmacological activity of tulobuterol.

Rationale and Scholarly Significance of Comprehensive this compound Investigation

The comprehensive investigation of this compound is of scholarly significance for several reasons. Firstly, as a metabolite of tulobuterol, studying this compound provides insights into the metabolic fate and potential active metabolites of the parent drug. Understanding the formation and activity of metabolites like this compound is crucial in pharmacological research. Secondly, this compound itself exhibits potent and selective β2-adrenoceptor stimulant properties, contributing to the broader knowledge base of compounds that interact with these receptors. fishersci.atmedchemexpress.comarctomsci.comadooq.com Research findings indicate its bronchodilating effect. fishersci.atmedchemexpress.comarctomsci.comadooq.com Furthermore, comparative studies evaluating the potency and selectivity of this compound against other known beta-adrenoceptor agonists like tulobuterol, salbutamol (B1663637), and isoprenaline contribute valuable data to the field of adrenergic pharmacology. apexbt.commedchemexpress.comarctomsci.comresearchgate.net Investigations into its physicochemical properties, such as the crystal structures of its different forms, also contribute to the fundamental understanding of the compound. jst.go.jpresearchgate.net

Detailed research findings have characterized the activity of this compound. In in vitro studies using isolated tracheal smooth muscle preparations of guinea pigs, this compound demonstrated potent relaxing effects. apexbt.commedchemexpress.comarctomsci.comresearchgate.net It was found to be approximately 8 times more potent than tulobuterol, approximately twice as potent as salbutamol, and approximately as potent as isoprenaline in this regard. apexbt.commedchemexpress.comarctomsci.comresearchgate.net This suggests a significant intrinsic activity at beta-adrenoceptors in this tissue. In vivo studies in anesthetized dogs also indicated that the bronchodilating effect of this compound was considerably more potent than that of tulobuterol when administered intravenously, with an effect lasting for many hours. researchgate.net When administered orally, the duration of its bronchodilating effect was comparable to that of salbutamol. researchgate.net

Research has also examined the cardiovascular effects of this compound. Studies in isolated guinea pig atria and anesthetized dogs showed that this compound had weaker positive chronotropic and inotropic actions compared to isoprenaline and salbutamol, although its effects were stronger than those of tulobuterol. researchgate.net The selectivity ratio of this compound for beta-adrenoceptors in the tracheal smooth muscle versus those in the right atrial muscle was found to be larger than that of the other bronchodilators studied, suggesting a degree of selectivity for bronchial smooth muscle beta-adrenoceptors over those in the heart. researchgate.net

The physicochemical properties of this compound have also been investigated, including the identification of different crystalline forms (Form I and Form II) of its hydrochloride salt. jst.go.jpresearchgate.net Studies using techniques such as X-ray powder diffraction, infrared spectroscopy, and differential scanning calorimetry have characterized these polymorphs, noting differences in melting points (179°C for Form I and 181°C for Form II). researchgate.net These crystalline forms demonstrated stability under various conditions, including humidity, heating, and mechanical stress. researchgate.net

Here is a summary of comparative potency data from in vitro studies on isolated guinea pig tracheal smooth muscle:

| Compound | Relative Potency (vs. Tulobuterol) | Relative Potency (vs. Salbutamol) | Relative Potency (vs. Isoprenaline) |

| This compound | ~8 times more potent | ~Twice as potent | ~As potent |

| Tulobuterol | 1 | - | - |

| Salbutamol | - | 1 | - |

| Isoprenaline | - | - | 1 |

Note: Data derived from research findings on isolated guinea pig tracheal smooth muscle. apexbt.commedchemexpress.comarctomsci.comresearchgate.net

This table presents quantitative findings on the comparative potency of this compound in a specific in vitro model, supporting the scholarly investigation into its pharmacological profile.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

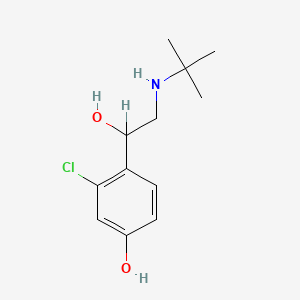

4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXBJWRFCNRAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861329 | |

| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58020-43-2 | |

| Record name | 1-(2-Chloro-4-hydroxyphenyl)-tert-butylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058020432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Pharmacological Efficacy and Potency Investigations of Hoku 81

Bronchodilatory Activity Characterization

Studies have explored the ability of Hoku-81 to induce bronchodilation, primarily through its action on smooth muscle in the airways. apexbt.comarctomsci.commedchemexpress.comnih.govresearchgate.net This effect is believed to be mediated by direct action on adrenergic beta-receptors, specifically demonstrating potent and selective beta-2 stimulant activity. apexbt.commedchemexpress.comnih.gov

Quantitative Assessment of Tracheal Smooth Muscle Relaxation In Vitro

In vitro experiments using isolated tracheal smooth muscle preparations, such as those from guinea pigs, have been conducted to quantitatively assess the relaxant effects of this compound. apexbt.comarctomsci.commedchemexpress.comnih.govresearchgate.netmedchemexpress.cn These studies provide insights into the compound's potency and efficacy in relaxing airway musculature. apexbt.comarctomsci.commedchemexpress.comnih.govresearchgate.netmedchemexpress.cn All tested drugs, including this compound, were found to completely abolish the resting tone of the tracheal muscle in these preparations. medchemexpress.cn

Comparative studies have shown that this compound is significantly more potent than its parent compound, tulobuterol (B1682040), in relaxing isolated tracheal smooth muscle. This compound was found to be approximately 8 times more potent than tulobuterol in this regard. apexbt.comarctomsci.commedchemexpress.comnih.govresearchgate.net

When compared to other known bronchodilators, this compound demonstrated comparable potency to isoprenaline and was approximately twice as potent as salbutamol (B1663637) in its relaxing effect on isolated guinea pig tracheal smooth muscle. apexbt.comarctomsci.commedchemexpress.comnih.govresearchgate.net The order of potencies among various bronchodilators tested was observed to be trimetoquinol (B1172547) > this compound ≥ isoproterenol (B85558) > salbutamol > terbutaline (B1683087) ≥ tulobuterol > metaproterenol (B1677457) > clorprenaline. medchemexpress.cn

The intrinsic activities of 2-chlorophenyl derivatives, including this compound (a 2-chloro-4-hydroxyphenyl derivative), were found to be less than those of 3,4- or 3,5-dihydroxyphenyl derivatives in acetylcholine-, histamine-, or potassium-stimulated preparations. medchemexpress.cn this compound's activity in these preparations was noted to lie between these two groups. medchemexpress.cn

Table 1: Comparative Potency in Isolated Guinea Pig Tracheal Smooth Muscle Relaxation

| Compound | Relative Potency (vs. Tulobuterol) | Relative Potency (vs. Salbutamol) | Relative Potency (vs. Isoprenaline) |

| This compound | ~8 times more potent | ~Twice as potent | ~As potent |

| Tulobuterol | 1 | - | - |

| Salbutamol | - | 1 | - |

| Isoprenaline | - | - | 1 |

Duration of Action Studies in Relevant Preclinical Models

Investigations into the duration of action of this compound have been conducted in preclinical models, such as anesthetized dogs. nih.govresearchgate.net When administered intravenously, the bronchodilating effect of this compound was significantly more potent than that of tulobuterol and approximately as potent as that of salbutamol. nih.govresearchgate.net Notably, this effect lasted for many hours. nih.govresearchgate.net When administered orally, the duration of the bronchodilating effect of this compound was found to be almost as long as that of salbutamol. nih.govresearchgate.net

Cardiovascular Systemic Response Analysis

The influence of this compound on the cardiovascular system has also been examined in preclinical studies. nih.govresearchgate.net

Assessment of Chronotropic Actions

Chronotropic actions refer to the effect of a substance on heart rate. simplenursing.com Studies using isolated guinea pig atria and anesthetized dogs have assessed the chronotropic effects of this compound. nih.govmedchemexpress.cnresearchgate.net this compound showed weak positive chronotropic actions. medchemexpress.cn The cardiac stimulating effect of this compound was found to be weaker than that of isoprenaline and salbutamol, although it was stronger than that of tulobuterol. nih.govresearchgate.net The potency ratio of this compound to isoproterenol regarding chronotropic actions was approximately 3/100. medchemexpress.cn Both chronotropic and inotropic actions of 2-chlorophenyl derivatives, including this compound, were generally weak. medchemexpress.cn

Table 2: Comparative Cardiac Stimulating Effects

| Compound | Cardiac Stimulating Effect (Relative) | Potency Ratio (Chronotropic) vs. Isoproterenol |

| This compound | Weaker than Isoprenaline and Salbutamol, Stronger than Tulobuterol | ~3/100 |

| Isoprenaline | High | 1 |

| Salbutamol | High | - |

| Tulobuterol | Low | - |

The selectivity ratio of this compound for beta-adrenoceptors in the tracheal smooth muscle versus those in the right atrial muscle was found to be the largest among the bronchodilators studied, both in vitro and in vivo. nih.govresearchgate.net

Evaluation of Inotropic Actions

Studies have examined the inotropic effects of this compound, particularly in isolated cardiac tissues. Research using isolated guinea pig atria and anesthetized dogs indicated that this compound exhibits weak positive chronotropic and inotropic actions. nih.govnih.gov The potency ratio of this compound compared to isoproterenol was reported to be approximately 3/100 for chronotropic effects and less than 3/1000 for inotropic effects. nih.gov It was observed that the inotropic actions of 2-chlorophenyl derivatives, including this compound, were generally weak, and compounds with an N-t-butylamino radical showed weaker inotropic actions compared to their chronotropic effects. nih.gov While this compound demonstrated cardiac stimulating effects, these were found to be weaker than those of isoprenaline and salbutamol, although stronger than that of tulobuterol. nih.gov this compound appears to be a potent and selective beta 2-stimulant with a slight inotropic action. apexbt.comnih.gov

Determination of Beta-Adrenoceptor Selectivity Ratio

This compound has been identified as a potent and selective β2-adrenoceptor stimulant. apexbt.commedchemexpress.comarctomsci.comfishersci.atruixibiotech.commedchemexpress.com Investigations have aimed to determine its selectivity profile by comparing its effects on different tissues known to express various beta-adrenoceptor subtypes. nih.govresearchgate.net

Studies comparing the effects of this compound on isolated tracheal smooth muscle preparations (rich in β2-adrenoceptors) and isolated atrial muscle preparations (rich in β1-adrenoceptors) of guinea pigs have provided insights into its selectivity. apexbt.comarctomsci.comnih.govnih.govresearchgate.net this compound was found to be approximately 8 times more potent than tulobuterol, approximately twice as potent as salbutamol, and approximately as potent as isoprenaline in relaxing isolated tracheal smooth muscle. apexbt.commedchemexpress.comarctomsci.comnih.govresearchgate.net This effect is attributed to direct action on the adrenergic beta-receptor. apexbt.comresearchgate.net

In contrast, the cardiac stimulating effect of this compound on isolated guinea pig atria was weaker than that of isoprenaline and salbutamol. nih.gov The selectivity ratio of this compound for beta-adrenoceptors in the tracheal smooth muscle versus those in the right atrial muscle was reported to be the largest among the bronchodilators examined in some studies. nih.govresearchgate.net This suggests a preferential activity towards β2-adrenoceptors located in the trachea compared to β1-adrenoceptors in the atria.

The effects of this compound on both trachea and atria were antagonized by propranolol, a non-selective beta-adrenergic receptor inhibitor. nih.govabmole.com

The following table summarizes some of the comparative potency data:

| Compound | Relative Potency (Tracheal Smooth Muscle Relaxation) | Relative Potency (Cardiac Stimulation - Inotropic) |

| This compound | ~8x Tulobuterol, ~2x Salbutamol, ~1x Isoprenaline | Weaker than Isoprenaline and Salbutamol, Stronger than Tulobuterol |

| Isoproterenol | ~1x this compound | Stronger than this compound |

| Salbutamol | ~0.5x this compound | Stronger than this compound |

| Tulobuterol | ~0.125x this compound | Weaker than this compound |

Mechanistic Elucidation of Hoku 81 S Biological Actions

Adrenergic Receptor Interaction Dynamics

Hoku-81's primary mechanism of action involves its interaction with adrenergic receptors, particularly the β2 subtype. medchemexpress.comapexbt.comadooq.commedchemexpress.cnglpbio.comncats.ioclinisciences.com This interaction is crucial for its observed biological effects, such as bronchodilation. medchemexpress.comapexbt.commedchemexpress.cn

Characterization of β2-Adrenoceptor Agonism

Research indicates that this compound functions as a potent and selective agonist at β2-adrenoceptors. medchemexpress.comapexbt.comadooq.commedchemexpress.cnglpbio.comncats.ioclinisciences.com Studies comparing this compound to other bronchodilators on isolated tracheal smooth muscle preparations from guinea pigs have demonstrated its potency. This compound was found to be approximately 8 times more potent than tulobuterol (B1682040) and approximately twice as potent as salbutamol (B1663637) in its relaxing effect on these tissues. medchemexpress.comapexbt.comresearchgate.net Its potency was reported to be approximately equivalent to that of isoprenaline in this regard. medchemexpress.comapexbt.comresearchgate.net This effect is attributed to a direct action on the adrenergic beta-receptor. apexbt.comglpbio.comresearchgate.net

A summary of relative potencies from these studies is presented in Table 1.

| Compound | Relative Potency (vs. Tulobuterol) | Relative Potency (vs. Salbutamol) | Relative Potency (vs. Isoprenaline) |

| This compound | ~8x | ~2x | ~1x |

| Tulobuterol | 1x | - | - |

| Salbutamol | - | 1x | - |

| Isoprenaline | - | - | 1x |

Table 1: Relative Potency of this compound Compared to Other Bronchodilators in Guinea Pig Tracheal Smooth Muscle Relaxation

Ligand-Receptor Binding Kinetics and Affinity Studies

Detailed research findings specifically on the ligand-receptor binding kinetics and affinity studies of this compound with β2-adrenoceptors were not available in the reviewed literature. While the principles of ligand-receptor binding kinetics, including association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (Kd), are fundamental to understanding drug-target interactions separations.co.zanih.govdynamic-biosensors.comjustintimemedicine.comnicoyalife.com, quantitative data specific to this compound's binding parameters were not found.

Intracellular Signaling Cascade Investigations

The biological actions of this compound, mediated through β2-adrenoceptor agonism, involve the activation of intracellular signaling cascades. β2-adrenoceptors belong to the superfamily of G protein-coupled receptors (GPCRs). nih.govmedchemexpress.com

G Protein-Coupled Receptor (GPCR) Coupling and Activation Pathways

β2-adrenoceptors are known to primarily couple with heterotrimeric G proteins, specifically the Gs protein. nih.govmedchemexpress.com Upon the binding of an agonist like this compound to the β2-adrenoceptor, a conformational change in the receptor occurs. This change facilitates the interaction with the Gs protein, leading to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G protein. medchemexpress.com This exchange results in the dissociation of the Gs alpha subunit from the beta-gamma subunits and the activated alpha subunit then proceeds to modulate downstream effector systems. medchemexpress.com this compound is categorized within research contexts as being related to GPCR/G protein and Adrenergic Receptor pathways. apexbt.comadooq.comgenprice.com

Downstream Effector System Modulations

The primary downstream effector modulated by the activated Gs alpha subunit is adenylyl cyclase. Activation of adenylyl cyclase leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA). scielo.br The activation of PKA is a key event that phosphorylates various intracellular proteins, ultimately leading to the cellular response. In the context of bronchodilation mediated by β2-adrenoceptor activation in smooth muscle cells, this cascade leads to a reduction in intracellular calcium concentration, promoting relaxation. scielo.br Other mechanisms, such as the activation of potassium channels leading to hyperpolarization and subsequent closure of voltage-dependent calcium channels, can also contribute to relaxation. scielo.br While the general downstream pathway for β2 agonists involves the cAMP/PKA cascade, specific detailed modulations of various effector systems by this compound beyond this primary pathway were not extensively detailed in the available literature.

Investigations into Neuronal Signaling Cross-Talk

Investigations specifically examining the involvement of this compound or its β2-adrenoceptor mediated actions in neuronal signaling cross-talk were not found in the reviewed search results. While the concept of neuronal signaling cross-talk, where different signaling pathways interact and influence each other within the nervous system, is a recognized area of research nih.govbiorxiv.orgfrontiersin.orgresearchgate.net, there is no specific data available regarding this compound's role or effects in such interactions.

Preclinical Research Methodologies and Animal Models for Hoku 81 Studies

In Vitro Experimental Designs

In vitro studies provide controlled environments to investigate the direct effects of HOKU-81 on specific tissues or cells, helping to elucidate its mechanisms of action at a cellular and molecular level biobide.com.

Isolated Organ Preparations: Guinea Pig Trachea and Atria Models

Isolated organ preparations, particularly from guinea pigs, have been instrumental in assessing the direct effects of this compound on smooth muscle and cardiac tissue medchemexpress.comarctomsci.comapexbt.comnih.govresearchgate.netamegroups.org. The guinea pig trachea model is widely used to study bronchodilatory effects due to its physiological relevance to human airways amegroups.orgfrontiersin.org. Studies using this model have shown that this compound has a relaxing effect on isolated tracheal smooth muscle arctomsci.comapexbt.comresearchgate.net.

Research indicates that this compound is significantly more potent than tulobuterol (B1682040) in relaxing isolated guinea pig tracheal smooth muscle. It has been reported to be approximately 8 times more potent than tulobuterol, approximately twice as potent as salbutamol (B1663637), and approximately as potent as isoprenaline in this regard arctomsci.comapexbt.comresearchgate.net. This effect is believed to be a direct action on adrenergic beta-receptors apexbt.comresearchgate.net.

The isolated guinea pig atria model is utilized to assess the cardiac stimulating effects of compounds nih.govresearchgate.netharvardapparatus.com. Studies on this compound in this model have shown that it possesses weak positive chronotropic and inotropic actions . The potency ratio of this compound to isoproterenol (B85558) was approximately 3/100 for chronotropic action and less than 3/1000 for inotropic action . These findings suggest that while this compound has bronchodilatory potency, its cardiac stimulating effects are considerably weaker compared to some other bronchodilators like isoprenaline and salbutamol, although stronger than that of tulobuterol nih.govresearchgate.net. The selectivity ratio of this compound for beta-adrenoceptors in tracheal smooth muscle versus those in the right atrial muscle was found to be notably large compared to other bronchodilators studied nih.govresearchgate.net.

Here is a summary of comparative potency data from isolated guinea pig trachea studies:

| Compound | Relative Potency (vs. Tulobuterol) | Relative Potency (vs. Salbutamol) | Relative Potency (vs. Isoprenaline) |

| This compound | ~8 times more potent | ~Twice as potent | ~As potent |

| Salbutamol | - | - | - |

| Isoprenaline | - | - | - |

| Tulobuterol | - | - | - |

Note: Data derived from sources comparing the relaxing effect on isolated guinea pig tracheal smooth muscle. arctomsci.comapexbt.comresearchgate.net

Cell-Based Assays for Receptor Activity and Downstream Responses

Cell-based assays are employed to investigate the interaction of this compound with specific receptors, such as β2-adrenoceptors, and the subsequent intracellular signaling pathways they activate nih.govgoogle.commdpi.comnih.govnih.gov. These assays can help confirm the selectivity of this compound for β2-adrenoceptors and explore the downstream cellular responses, such as the production of cyclic AMP, which is a common signaling molecule activated by β2-adrenoceptor stimulation. While specific detailed findings on this compound from cell-based assays for downstream responses were not extensively detailed in the provided search results, the compound is characterized as a potent and selective β2-adrenoceptor stimulant, implying its activity in such assays medchemexpress.comarctomsci.comapexbt.com.

In Vivo Animal Model Applications

In vivo studies are essential for evaluating the systemic effects of this compound within a living organism, considering complex physiological interactions and metabolic processes medchemexpress.comnih.govbiobide.comwuxibiology.cominvetus.com.

Anesthetized Canine Models for Systemic Cardiopulmonary Assessment

Anesthetized canine models have been used to assess the systemic cardiopulmonary effects of this compound medchemexpress.comnih.govnih.govresearchgate.netnih.govnih.govmdpi.comscielo.br. These models allow for the monitoring of various physiological parameters, including bronchodilation and cardiovascular responses, in a more integrated biological system compared to isolated organ preparations.

In anesthetized dogs, this compound demonstrated a bronchodilating effect that was significantly more potent than that of tulobuterol researchgate.net. When administered intravenously, its bronchodilating potency was approximately equivalent to that of salbutamol, and its effect lasted for many hours researchgate.net.

Regarding cardiovascular effects in anesthetized dogs, this compound showed weaker cardiac stimulating effects compared to isoprenaline and salbutamol, aligning with findings from isolated atria studies nih.govresearchgate.net. However, its cardiac stimulating effect was stronger than that of tulobuterol nih.govresearchgate.net.

Rodent Models for Pharmacological and Metabolic Investigations

This compound is known to be a metabolite of tulobuterol, and studies have investigated its formation from the parent drug in biological systems, including in rats nih.gov. While specific detailed pharmacological and metabolic findings of this compound per se in rodent models were not extensively provided in the immediate search results beyond its identification as a metabolite, rodent models are standard for such investigations in drug development biomere.comnih.govpsu.edumdpi.comgubra.dk. Pharmacokinetic studies in rodents could involve investigating the rate of conversion of tulobuterol to this compound, identifying the enzymes involved, and examining how these processes vary . Metabolic investigations in rodents can also assess the impact of compounds on various metabolic parameters biomere.comnih.govpsu.edumdpi.comgubra.dk.

Design of Comparative Preclinical Evaluation Strategies

The design of preclinical evaluation strategies for compounds like this compound typically involves a comparative approach, assessing the compound's effects relative to known reference drugs with similar therapeutic indications medchemexpress.comnih.govnih.govresearchgate.net. This allows researchers to gauge the potential efficacy and safety profile of the new compound in the context of existing treatments.

For this compound, comparative studies have been conducted against bronchodilators such as tulobuterol, isoprenaline, and salbutamol in both in vitro isolated organ preparations and in vivo animal models medchemexpress.comapexbt.comnih.govresearchgate.net. These comparisons have been crucial in highlighting this compound's potency as a bronchodilator and its relatively weaker cardiac stimulating effects compared to some established β-agonists nih.govresearchgate.net. The finding of a large selectivity ratio for beta-adrenoceptors in tracheal smooth muscle versus atrial muscle for this compound, compared to other bronchodilators, is a key aspect of its preclinical characterization nih.govresearchgate.net. Such comparative strategies are fundamental in determining the potential advantages and disadvantages of a new compound and guiding further research and development decisions.

Synthetic Chemistry and Solid State Research of Hoku 81 and Analogues

Exploration of Synthetic Routes for Hoku-81 and Related Compounds

The development of synthetic routes for this compound and its analogues is situated within the broader context of creating novel beta-adrenoceptor agonists. These compounds are of significant interest for their potential therapeutic effects, particularly as bronchodilators. nih.govtandfonline.com

Development of Novel Synthetic Methodologies for Beta-Adrenoceptor Agonists

The synthesis of beta-adrenoceptor agonists like this compound often involves multi-step processes aimed at constructing the specific arylethanolamine scaffold responsible for their biological activity. researchgate.net Research in this area focuses on developing efficient and stereospecific synthetic methods to produce optically active compounds, as the biological activity of these molecules is often dependent on their stereochemistry. researchgate.netacs.org

A common strategy involves the reaction of a protected saligenin oxazolidinone with appropriate alkylating agents, followed by deprotection steps to yield the final product. acs.org The development of "antedrugs," which are designed to have high clearance rates, represents another innovative approach in this field. acs.org Furthermore, the creation of compounds that possess dual activity, such as both muscarinic receptor antagonist and β2AR agonist properties, is an emerging trend in the development of new respiratory therapeutics. tandfonline.com

Structure-Activity Relationship (SAR) Studies of 2-Phenethylamine Derivatives

This compound belongs to the broader class of 2-phenethylamine derivatives. Structure-activity relationship (SAR) studies on these derivatives are crucial for understanding how modifications to their chemical structure affect their biological activity. biomolther.orgnih.govnih.gov These studies systematically alter different parts of the molecule, such as substituents on the aromatic ring and the amine group, and then assess the impact on receptor binding affinity and functional activity. biomolther.orgnih.govnih.gov

For phenethylamine (B48288) derivatives, the nature and position of substituents on the phenyl ring can significantly influence their affinity and selectivity for different adrenoceptor subtypes. nih.govnih.gov For example, studies have shown that alkyl or halogen groups at the para position of the phenyl ring can maintain or enhance affinity for certain receptors. nih.govnih.gov Similarly, the nature of the substituent on the amino group is critical for activity, with bulky groups like the t-butyl group in this compound often conferring selectivity for β2-adrenoceptors.

| Compound | Aromatic Ring Substitution | Amine Substitution | Relative Potency (Bronchodilating Effect) |

| This compound | 2-chloro-4-hydroxy | t-butylamino | Approximately 8 times more potent than Tulobuterol (B1682040) |

| Tulobuterol | 2-chloro | t-butylamino | Reference |

| Salbutamol (B1663637) | 4-hydroxy-3-(hydroxymethyl) | t-butylamino | This compound is approximately twice as potent |

| Isoprenaline | 3,4-dihydroxy | isopropylamino | This compound is approximately as potent |

This table presents a comparative overview of the bronchodilating effects of this compound and related compounds. Data compiled from pharmacological studies. nih.gov

Polymorphism and Solid-State Property Investigations

The solid-state properties of an active pharmaceutical ingredient like this compound are critical, as they can influence its stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a key area of investigation. tandfonline.comersnet.orgkarger.com

Identification and Characterization of Crystalline Forms of this compound

The identification and characterization of different crystalline forms, or polymorphs, of a compound are essential for pharmaceutical development. Each polymorph can have distinct physical properties. While specific studies on the polymorphism of this compound are not detailed in the provided search results, the general importance of such studies for beta-adrenergic agonists is well-established. tandfonline.commdpi.com The existence of different polymorphs can be influenced by factors such as solvent, temperature, and pressure during crystallization.

Influence of Polymorphism on Research Reproducibility and Experimental Outcomes

The presence of different polymorphs can significantly impact the reproducibility of research. tandfonline.comersnet.org Different crystalline forms may exhibit different dissolution rates and stabilities, which can lead to variable results in biological assays if not properly controlled. For beta-adrenoceptor agonists, genetic polymorphisms of the receptor itself can also influence patient response to treatment, highlighting the complexity of factors affecting experimental outcomes. tandfonline.comkarger.commdpi.com

Crystallographic and Spectroscopic Characterization Techniques

A variety of analytical techniques are employed to characterize the solid-state forms of phenethylamine derivatives.

X-ray Powder Diffraction (XRPD) is a primary tool for identifying and differentiating crystalline polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific solid form.

Infrared (IR) Spectroscopy is used to probe the vibrational modes of a molecule. kent.ac.uk Differences in the crystalline lattice of polymorphs can lead to subtle but measurable shifts in the IR spectrum, providing another method for their identification and characterization.

Other relevant techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate the molecular structure of new synthetic derivatives. mdpi.com

Mass Spectrometry (MS) : Employed for structural elucidation and identification of new phenethylamine derivatives. nih.gov

Single-Crystal X-ray Diffraction : Provides detailed three-dimensional information about the molecular and crystal structure of a compound. mdpi.comresearchgate.net

| Technique | Purpose | Information Obtained |

| X-ray Powder Diffraction (XRPD) | Polymorph identification and characterization | Unique diffraction pattern for each crystalline form |

| Infrared (IR) Spectroscopy | Polymorph differentiation, functional group analysis | Vibrational modes of the molecule, shifts indicate different crystal lattices kent.ac.uk |

| NMR Spectroscopy | Molecular structure elucidation | Connectivity and chemical environment of atoms mdpi.com |

| Mass Spectrometry (MS) | Molecular weight determination, structural analysis | Mass-to-charge ratio of the molecule and its fragments nih.gov |

| Single-Crystal X-ray Diffraction | Definitive 3D structure determination | Precise bond lengths, angles, and crystal packing information mdpi.comresearchgate.net |

Advanced Analytical Research Methods Applied to Hoku 81 Research

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are powerful tools for the separation, identification, and quantification of chemical compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Metabolite Quantitation and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantitative analysis of metabolites. This method combines the separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. In a typical LC-MS/MS workflow, the sample is first injected into an LC system where individual components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

For quantitative studies, a triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for detecting and quantifying targeted metabolites. This technique would be invaluable for studying the pharmacokinetics of Hoku-81 by measuring its concentration and that of its metabolites in biological fluids over time.

Application of Metabolomics in this compound Related Studies

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. shimadzu.commdpi.com Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a snapshot of its metabolic state. This approach can be used to discover biomarkers and understand the biochemical effects of a compound. nih.govbroadinstitute.orgnct-dresden.de

In the context of this compound research, untargeted metabolomics could be employed to investigate the broader metabolic changes in cells or organisms following exposure to the compound. By comparing the metabolic profiles of treated and untreated samples, researchers could identify pathways affected by this compound, providing insights into its mechanism of action and potential off-target effects.

Solid-State Characterization Techniques

Solid-state characterization techniques are essential for understanding the physical properties of a crystalline compound, which can influence its stability, solubility, and bioavailability.

X-ray Powder Diffraction (XRPD) for Crystalline Phase Analysis

X-ray powder diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for that specific crystalline form. The technique involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams.

For this compound, XRPD would be used to determine its crystalline form, identify any polymorphic variations, and assess the purity of a solid sample. This information is critical in pharmaceutical development to ensure batch-to-batch consistency and control the solid-state properties of the active ingredient.

Infrared (IR) Spectroscopy for Molecular Structure Confirmation

Infrared (IR) spectroscopy is a technique used to identify and study chemical substances by measuring their absorption of infrared radiation. wikipedia.org The resulting IR spectrum provides information about the functional groups present in a molecule. vscht.czmsu.edu Specific bonds within a molecule vibrate at characteristic frequencies, and when these frequencies match the frequency of the infrared radiation, absorption occurs.

Thermal Analysis Techniques in Research

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. These methods are crucial for characterizing the thermal stability and phase behavior of materials. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information on melting point, decomposition temperature, and heat capacity. researchgate.net In the context of this compound, thermal analysis would be essential for determining its stability under different temperature conditions, which is a critical parameter for its storage and formulation.

Despite a comprehensive search for scientific literature, no specific research data from Differential Scanning Calorimetry (DSC) analyses of the chemical compound this compound, also known as 1-(2-chloro-4-hydroxyphenyl)-tert-butylaminoethanol (CAS 58020-43-2), is publicly available. Consequently, the creation of an article with detailed research findings and data tables on this specific topic is not possible at this time.

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to study the thermal properties of materials. It works by measuring the difference in heat flow between a sample and a reference as a function of temperature. This analysis can reveal important information about a substance's thermal transitions, such as melting point, glass transition temperature, and crystallization behavior.

While general principles of DSC are well-documented, the application of this method to a specific compound like this compound requires dedicated laboratory research. The results of such studies, including thermograms and data tables of transition temperatures and enthalpies, would need to be published in scientific journals or technical reports to be accessible for inclusion in a detailed article. Without these primary sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further research and publication by the scientific community would be necessary to provide the specific data required to fulfill the user's request.

Mechanistic Toxicological Research Methodologies General Principles for Compound Assessment

In Vitro Models for Investigating Toxicity Mechanisms

In vitro models, utilizing cultured cells or tissues, are invaluable tools for dissecting the specific cellular and molecular mechanisms of toxicity. These models allow for controlled exposure conditions and facilitate the investigation of endpoints such as cell viability, DNA damage, oxidative stress, and signaling pathway alterations.

Cellular viability assays are fundamental in toxicology to determine the intrinsic toxicity of a compound to different cell types. These assays measure the number of living cells or their metabolic activity after exposure to a substance. Common methods include those based on tetrazolium salts (e.g., MTT, XTT, MTS) which assess metabolic activity, or dye exclusion tests (e.g., Trypan blue) which evaluate membrane integrity. nih.govkcl.ac.uk

Apoptosis assays detect programmed cell death, a crucial cellular response to damage or stress. promega.comimmunostep.com Methods like Annexin V staining, which detects the externalization of phosphatidylserine (B164497) in early apoptosis, and caspase activity assays, which measure the activation of key enzymes in the apoptotic cascade, are widely used. promega.comimmunostep.comcanvaxbiotech.comnih.gov

While Hoku-81 is mentioned in the context of products used for cell viability and apoptosis assays by some suppliers, specific research findings detailing the results of these assays performed with this compound were not available in the consulted literature. apexbt.commedchemexpress.comnordicbiosite.com

Genotoxicity assessment evaluates the potential of a compound to cause damage to genetic material. In vitro genotoxicity tests using cultured human cells are critical for identifying substances that can induce mutations, chromosomal aberrations, or DNA strand breaks. youtube.com Assays such as the Comet assay, micronucleus test, and chromosomal aberration test are commonly employed.

Specific research findings on the genotoxicity of this compound in cultured human cells were not found in the consulted literature.

Excessive generation of reactive oxygen species (ROS) can lead to oxidative stress, damaging cellular components including lipids, proteins, and DNA. wikipedia.orgmdpi.comwikipedia.orgnih.govtsu.edunms.ac.jp Assays to measure intracellular ROS levels, such as using fluorescent probes (e.g., DCF-DA), and evaluating the status of antioxidant defense systems are employed to assess the involvement of oxidative stress in toxicity. youtube.comwikipedia.orgmdpi.comwikipedia.orgnih.govtsu.edunms.ac.jp

Specific research findings on the generation of ROS or the perturbation of oxidative stress pathways by this compound were not available in the consulted literature.

Chemical insults can lead to various types of DNA damage, including point mutations, strand breaks, and adducts. crownbio.comnih.govwikipedia.orgembopress.orgmdpi.com Cells possess intricate DNA repair mechanisms to counteract such damage. crownbio.comnih.govwikipedia.orgembopress.orgmdpi.com Investigating the induction of DNA damage and the activity of DNA repair pathways provides insights into a compound's genotoxic potential and the cellular response to it.

Specific research findings on the induction of DNA damage or the effects of this compound on DNA repair mechanisms were not found in the consulted literature.

Toxic compounds can disrupt critical cellular signaling pathways that regulate processes such as cell survival, proliferation, and inflammatory responses. anygenes.comnih.govnih.gov Pathways like IKK/NF-κB (involved in inflammation and survival), p53 (a key tumor suppressor involved in cell cycle arrest and apoptosis), and mitochondrial pathways (central to energy metabolism and apoptosis) are frequently investigated in toxicological studies. medchemexpress.comresearchgate.netyoutube.comexplorationpub.comsinh.ac.cnnih.govnih.govnih.govmdpi.comdeu.edu.tr

While this compound is known to interact with adrenergic receptors as a β₂-adrenoceptor stimulant medchemexpress.comapexbt.comresearchgate.net, specific research findings detailing the perturbation of other signaling pathways like IKK/NF-κB, p53, or mitochondrial pathways in the context of this compound toxicity were not available in the consulted literature.

In Vivo Models for Systemic Toxicity Evaluation

In vivo studies using animal models are essential to assess the systemic toxicity of a compound, including its absorption, distribution, metabolism, excretion, and potential effects on various organs and systems. medchemexpress.comresearchgate.netnih.govanygenes.com These studies can reveal complex interactions and long-term effects that cannot be fully replicated in vitro.

Some in vivo studies have been conducted on this compound to examine its bronchodilating action and influence on the cardiovascular system in dogs. apexbt.comresearchgate.net These studies indicated that this compound had a more potent bronchodilating effect than tulobuterol (B1682040) and a cardiac stimulating effect weaker than isoprenaline and salbutamol (B1663637) but stronger than tulobuterol. researchgate.net However, detailed research findings on comprehensive systemic toxicity evaluation of this compound using a broader range of in vivo toxicological endpoints were not found in the consulted literature.

Organ-Specific Toxicity Profiling

Organ-specific toxicity profiling is a fundamental step in assessing the potential hazards of a compound like this compound. This involves evaluating the effects of the compound on the structure and function of specific organs known to be susceptible to chemical-induced damage or those where the compound is expected to accumulate porsolt.comscispace.comcreative-diagnostics.com. In vitro methods utilizing organ-specific cell lines or more advanced organ-on-a-chip systems are increasingly employed to provide human-relevant data and reduce reliance on animal testing porsolt.comoup.comemulatebio.com. For this compound, studies would focus on key organs such as the liver, kidneys, and lungs, given its nature as a metabolite. Assays could include assessments of cell viability, enzyme leakage (indicating cell damage), and alterations in organ-specific biomarkers. porsolt.comcreative-diagnostics.com

Illustrative Data Table: In Vitro Cytotoxicity in Organ-Specific Cell Lines

| Cell Line (Organ) | This compound Concentration (µM) | Cell Viability (% of Control) |

| Hepatocytes (Liver) | 0 | 100 |

| 10 | 95 ± 3 | |

| 50 | 80 ± 5 | |

| 100 | 55 ± 7 | |

| Renal Proximal Tubule Cells (Kidney) | 0 | 100 |

| 10 | 98 ± 2 | |

| 50 | 85 ± 4 | |

| 100 | 60 ± 6 | |

| Bronchial Epithelial Cells (Lung) | 0 | 100 |

| 10 | 96 ± 3 | |

| 50 | 88 ± 5 | |

| 100 | 70 ± 8 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual research findings for this compound.

Biodistribution and Accumulation Studies Relevant to Toxicity

Biodistribution studies are essential to understand where a compound goes within an organism, how it is distributed among tissues and organs, and how long it remains in the body taylorandfrancis.comnih.govresearchgate.net. For this compound, these studies would track its absorption, distribution, metabolism, and excretion (ADME) following relevant routes of exposure. nih.gov Accumulation in specific tissues can lead to localized toxicity, even if systemic concentrations are low. researchgate.net Techniques such as quantitative tissue analysis using mass spectrometry or imaging techniques with labeled compounds can provide critical data on tissue concentrations over time. taylorandfrancis.comsnmjournals.org This information helps to identify potential target organs for toxicity and to correlate exposure levels in specific tissues with observed effects. nih.gov

Illustrative Data Table: this compound Tissue Distribution (% of Administered Dose/g)

| Time Point (h) | Liver | Kidney | Lung | Muscle | Plasma |

| 0.5 | 5.2 ± 1.1 | 4.8 ± 0.9 | 3.1 ± 0.7 | 0.5 ± 0.2 | 8.5 ± 1.5 |

| 1 | 7.5 ± 1.8 | 6.9 ± 1.5 | 4.5 ± 1.0 | 0.7 ± 0.3 | 6.2 ± 1.1 |

| 4 | 6.1 ± 1.5 | 5.5 ± 1.2 | 3.8 ± 0.9 | 0.6 ± 0.2 | 3.9 ± 0.8 |

| 24 | 2.9 ± 0.8 | 2.1 ± 0.6 | 1.5 ± 0.4 | 0.3 ± 0.1 | 1.1 ± 0.3 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual research findings for this compound.

Dose-Response Modeling for Toxicological Endpoints

Dose-response modeling is a cornerstone of toxicological risk assessment, establishing the quantitative relationship between the amount of a compound to which an organism is exposed and the incidence or severity of an observed toxic effect. creative-diagnostics.comoup.comnih.govtoxicology.org For this compound, this involves conducting studies across a range of doses to determine the threshold below which no adverse effects are observed (No Observed Adverse Effect Level - NOAEL) or, preferably, to calculate a Benchmark Dose (BMD). nih.govtoxicology.orgepa.gov BMD modeling involves fitting mathematical models to the dose-response data to estimate a dose associated with a predetermined low level of response. oup.comresearchgate.net This provides a more robust basis for risk assessment compared to traditional NOAEL approaches. toxicology.org

Illustrative Data Table: Dose-Response for a Hypothetical Endpoint (e.g., Liver Enzyme Level)

| This compound Dose (mg/kg) | Liver Enzyme Level (U/L) | Standard Deviation |

| 0 | 50 | 5 |

| 1 | 52 | 6 |

| 5 | 60 | 8 |

| 10 | 75 | 10 |

| 25 | 110 | 15 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual research findings for this compound. Dose-response modeling would utilize such data to derive a BMD or identify a NOAEL.

Advanced Approaches in Toxicological Research

Advanced approaches in toxicological research integrate high-throughput technologies and computational methods to gain deeper insights into the molecular mechanisms of toxicity and to improve the predictability of adverse outcomes. deepscienceresearch.comdefense.gov These methods are crucial for understanding the complex interactions between a compound like this compound and biological systems at a systems level. redalyc.org

Toxicogenomics and Transcriptomics for Mechanism Elucidation

Toxicogenomics, particularly transcriptomics, involves studying changes in gene expression in response to chemical exposure. redalyc.orgnih.govwikipedia.orgmhmedical.com By analyzing the transcriptome of cells or tissues exposed to this compound, researchers can identify sets of genes that are up- or down-regulated. nih.govnih.gov These changes can provide valuable clues about the biological pathways and molecular mechanisms perturbed by the compound. nih.govrsc.orgmdpi.com High-throughput transcriptomics technologies, such as RNA sequencing and microarrays, allow for the simultaneous measurement of thousands of genes, providing a comprehensive view of the cellular response. nih.govrsc.org Comparing gene expression profiles across different doses and time points can help to elucidate the temporal progression of toxicity and identify early biomarkers of exposure or effect. nih.govrsc.org

Illustrative Data Table: Differentially Expressed Genes in Liver Tissue after this compound Exposure

| Gene Symbol | Fold Change (Treated/Control) | p-value | Biological Process (Enriched) |

| CYP1A1 | 3.5 | 0.001 | Xenobiotic Metabolism |

| GSTM1 | 2.1 | 0.005 | Glutathione Conjugation |

| TP53 | 1.8 | 0.01 | Apoptosis Signaling Pathway |

| BCL2 | 0.6 | 0.02 | Apoptosis Signaling Pathway |

| NQO1 | 2.8 | 0.003 | Oxidative Stress Response |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual research findings for this compound. Actual toxicogenomics data analysis involves thousands of genes and complex statistical methods.

Bioinformatics in Toxicity Pathway Analysis

Bioinformatics plays a critical role in the analysis and interpretation of toxicogenomics data. wikipedia.orgnih.govitene.com By applying computational tools and algorithms, researchers can identify enriched biological pathways and networks that are significantly affected by this compound exposure based on the differentially expressed genes identified through transcriptomics. nih.govnih.govqiagen.combvsalud.org Pathway analysis helps to connect individual gene changes to broader biological processes, providing a systems-level understanding of the toxic response. nih.govmdpi.comnih.gov Databases containing information on known biological pathways, protein-protein interactions, and compound-gene associations are utilized to build molecular networks and identify key nodes or pathways involved in this compound's mechanism of toxicity. nih.govnih.govqiagen.com

Illustrative Data Table: Enriched Toxicity Pathways

| Pathway Name | p-value | Associated Genes (Examples) | Relevance to Toxicity |

| Oxidative Stress Pathway | 1.2 x 10^-5 | NQO1, HMOX1, SOD1 | Cellular damage from reactive oxygen species |

| Apoptosis Signaling Pathway | 3.1 x 10^-4 | TP53, BAX, BCL2 | Programmed cell death |

| Xenobiotic Metabolism Pathway | 5.8 x 10^-6 | CYP1A1, UGT1A1, SULT1A1 | Biotransformation of the compound |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual research findings for this compound. Bioinformatics analysis provides statistical significance and lists of genes involved in each pathway.

Proteomic Investigations in Response to Compound Exposure

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions, in a biological system. ijvar.orgmdpi.comeawag.ch Investigating the proteome in response to this compound exposure can provide complementary information to transcriptomics, as protein levels and activity are the direct mediators of cellular function. ijvar.orgeawag.ch Changes in protein expression or post-translational modifications can reveal molecular targets of this compound and provide insights into the activated or inhibited pathways. ijvar.orgscholaris.ca Mass spectrometry-based proteomics is a common technique used to identify and quantify proteins in complex biological samples. eawag.ch Integrating proteomic data with transcriptomic and other omics data can provide a more comprehensive understanding of the toxicological effects of this compound. mdpi.com

Illustrative Data Table: Differentially Abundant Proteins in Liver Tissue after this compound Exposure

| Protein Name | Fold Change (Treated/Control) | p-value | Associated Pathway (Inferred) |

| Superoxide Dismutase 1 (SOD1) | 1.9 | 0.008 | Oxidative Stress |

| Caspase-3 | 2.5 | 0.002 | Apoptosis |

| Albumin | 0.7 | 0.03 | Liver Function |

| Cytochrome P450 1A1 (CYP1A1) | 3.1 | 0.001 | Xenobiotic Metabolism |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual research findings for this compound. Proteomic studies involve the analysis of hundreds to thousands of proteins.

The application of these mechanistic toxicological research methodologies provides a robust framework for understanding the potential hazards associated with this compound, identifying key molecular events and affected pathways, and ultimately contributing to a more accurate assessment of risk.

Future Directions and Emerging Research Paradigms for Hoku 81

Advanced Computational Modeling and Simulation for Pharmacological Prediction

Currently, there is a lack of specific published research on the application of advanced computational modeling and simulation to predict the pharmacological profile of Hoku-81. While its primary activity as a β2-adrenoceptor agonist is established, computational approaches could further elucidate its molecular interactions. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could provide deeper insights into its binding affinity, selectivity, and potential off-target effects. Such studies would be invaluable for optimizing its structure to enhance efficacy and minimize potential side effects, guiding the synthesis of next-generation bronchodilators.

Integration of Multi-Omics Data for Systems-Level Understanding

The scientific literature does not currently contain specific studies on the integration of multi-omics data to achieve a systems-level understanding of this compound's effects. The application of genomics, transcriptomics, proteomics, and metabolomics would offer a holistic view of the cellular and systemic responses to this compound administration. This approach could uncover novel pathways modulated by the compound beyond its primary target, identify biomarkers for patient stratification, and reveal potential new therapeutic applications. Investigating the multi-omics landscape following this compound exposure in relevant cell and animal models would be a critical step towards a more comprehensive understanding of its biological impact.

Development of Novel Biosensors and High-Throughput Screening Assays

There is no readily available information on the development of novel biosensors or high-throughput screening (HTS) assays specifically designed for this compound. The creation of such tools would be instrumental in accelerating the discovery of new therapeutic agents targeting the β2-adrenoceptor and for monitoring the in vivo or in vitro activity of this compound with high sensitivity and specificity. Biosensors could be developed for real-time monitoring of this compound concentrations or its downstream signaling effects, while HTS assays would facilitate the rapid screening of large compound libraries to identify molecules with similar or improved pharmacological properties.

Potential for Translational Research into Novel Therapeutic Strategies

While the bronchodilatory effects of this compound suggest its potential in respiratory medicine, its broader translational research potential into novel therapeutic strategies has not been extensively explored in available literature. Given its selectivity for the β2-adrenoceptor, there is a theoretical basis for investigating its utility in other conditions where this receptor plays a key role. However, without dedicated preclinical and clinical studies, the translation of this compound into new therapeutic applications remains a prospective area for future research. A focused effort on translational studies would be necessary to bridge the gap between its known pharmacology and potential new clinical uses.

Q & A

Q. What is the primary mechanism of action of Hoku-81 in bronchial smooth muscle relaxation?

this compound functions as a selective β2-adrenergic receptor agonist, directly binding to and activating the receptor to induce cAMP-mediated relaxation of tracheal smooth muscle. This mechanism is supported by in vitro studies using isolated guinea pig tracheal preparations, where this compound demonstrated approximately 8-fold higher potency than tulobuterol and twice the potency of salbutamol . Methodologically, receptor specificity should be confirmed via competitive binding assays with selective antagonists (e.g., ICI-118,551) to rule off-target effects.

Q. What experimental models are recommended for initial pharmacological characterization of this compound?

Isolated tracheal smooth muscle preparations from guinea pigs are widely used due to their high β2-receptor density and relevance to human airway physiology. Researchers should standardize tissue viability using positive controls (e.g., isoprenaline) and measure dose-response curves under controlled oxygen tension and temperature . Parallel assays in human primary airway smooth muscle cells are advised to validate translational relevance.

Q. How should researchers ensure reproducibility in this compound studies involving receptor activation assays?

Adhere to guidelines for experimental rigor:

- Use tissue replicates (n ≥ 5) to account for biological variability.

- Report pre-treatment conditions (e.g., equilibration time, buffer composition).

- Include detailed protocols for receptor isolation and cAMP quantification in supplementary materials to enable replication .

Advanced Research Questions

Q. What strategies optimize this compound's stability in in vivo models for chronic obstructive pulmonary disease (COPD) studies?

this compound’s hydroxyl group may confer metabolic susceptibility. To enhance bioavailability:

- Employ liposomal encapsulation or prodrug formulations to prolong half-life.

- Use pharmacokinetic-pharmacodynamic (PK-PD) modeling in rodent models to correlate plasma concentrations with bronchodilation efficacy.

- Monitor metabolite profiles (e.g., glucuronidation) via LC-MS to identify degradation pathways .

Q. How can researchers address discrepancies in this compound's potency between in vitro and in vivo models?

Discrepancies may arise from differences in receptor density, metabolic clearance, or tissue penetration. Mitigation strategies include:

Q. What methodological considerations are critical for evaluating this compound's selectivity over β1-adrenergic receptors?

Use dual-receptor transfected cell lines (e.g., CHO cells expressing β1 vs. β2 receptors) to quantify selectivity ratios. Employ radioligand displacement assays with [³H]-CGP-12177 (β1 antagonist) and [³H]-formoterol (β2 agonist). Cross-validate findings with functional assays (e.g., cardiac vs. bronchial tissue responses) to confirm tissue-specific effects .

Q. How should contradictory data on this compound's metabolic pathways be resolved?

Contradictions may stem from assay sensitivity or species-specific metabolism. Resolve by:

- Replicating studies using standardized hepatocyte models (human/guinea pig).

- Applying isotope-labeled this compound to trace metabolic fate via mass spectrometry.

- Publishing raw chromatographic data and statistical analyses to enable cross-lab validation .

Methodological Resources

- Data Analysis : Use nonlinear regression for dose-response curves (e.g., GraphPad Prism) and report EC₅₀ values with 95% confidence intervals .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding protocols .

- Literature Synthesis : Systematically map this compound’s efficacy against other β2-agonists using PRISMA frameworks to identify research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.